REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]2[n:11]([cH:12][cH:13][cH:14]1)[c:15]([CH2:19][C:20]#[N:21])[c:16]([CH3:18])[n:17]2.[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[CH:22]1=[CH:27][CH2:26][CH:25]=[CH:24][CH2:23]1.[Pd:28]>>[OH:8][c:9]1[c:10]2[n:11]([cH:12][cH:13][cH:14]1)[c:15]([CH2:19][C:20]#[N:21])[c:16]([CH3:18])[n:17]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2c(OCc3ccccc3)cccn2c1CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=CCC=CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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Cc1nc2c(O)cccn2c1CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |